molecular formula C13H17BrN6O2 B10890109 4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide

4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10890109
M. Wt: 369.22 g/mol
InChI Key: UALJBMXVRPOYLI-UHFFFAOYSA-N
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Description

The compound 4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic molecule featuring a pyrazole core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.

    Acylation: The brominated pyrazole undergoes acylation with a suitable acyl chloride or anhydride to introduce the propanoyl group.

    Amidation: The final step involves the reaction of the acylated pyrazole with N,N-dimethylamine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. These activities can be explored through various in vitro and in vivo assays.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromine and methyl groups could play roles in binding interactions, while the carboxamide group might be involved in hydrogen bonding with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-methyl-1H-pyrazole: Shares the pyrazole core and bromine substitution but lacks the additional functional groups.

    N,N-dimethyl-1H-pyrazole-3-carboxamide: Similar carboxamide functionality but without the bromine and propanoyl groups.

    4-{[2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide: A chlorinated analogue with potentially different reactivity and biological activity.

Uniqueness

The unique combination of functional groups in 4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide provides it with distinct chemical and biological properties. The presence of both bromine and carboxamide groups allows for diverse reactivity and potential interactions with biological targets, setting it apart from similar compounds.

Properties

Molecular Formula

C13H17BrN6O2

Molecular Weight

369.22 g/mol

IUPAC Name

4-[2-(4-bromo-3-methylpyrazol-1-yl)propanoylamino]-N,1-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C13H17BrN6O2/c1-7-9(14)5-20(17-7)8(2)12(21)16-10-6-19(4)18-11(10)13(22)15-3/h5-6,8H,1-4H3,(H,15,22)(H,16,21)

InChI Key

UALJBMXVRPOYLI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)C(C)C(=O)NC2=CN(N=C2C(=O)NC)C

Origin of Product

United States

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